Home > Products > Screening Compounds P87443 > methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate
methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate -

methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

Catalog Number: EVT-3609585
CAS Number:
Molecular Formula: C19H15N3O7
Molecular Weight: 397.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Lenalidomide (3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione)

Compound Description: Lenalidomide is a drug used to treat multiple myeloma and myelodysplastic syndromes. It is an immunomodulatory agent with anti-angiogenic and anti-tumor activities. []

Relevance: Lenalidomide shares a core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. The difference lies in the substitution at the 4-position of the isoindoline-1,3-dione moiety (amino group in lenalidomide vs. nitro group in the target compound) and the connected side chain. []

Methyl 2-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)acrylate

Compound Description: This compound was used as a reactant in the synthesis of indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione and 6-(2,3-dihydro-2-hydroxy-1,3-dioxo-1H-inden-2-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione derivatives. []

Relevance: Although not directly structurally similar to methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, both compounds utilize a similar reaction approach, reacting a substituted acrylate with other heterocycles. This suggests a possible synthetic relationship and potential for exploring similar reactions with the target compound. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It potentiates the activity of native mGluR5 in rat forebrain. CPPHA exhibits no agonist activity by itself but enhances the effects of mGluR5 agonists. []

Relevance: CPPHA shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, although the specific substitutions and connecting groups differ. Both compounds belong to a class of molecules featuring the isoindoline-1,3-dione moiety, suggesting potential for shared or comparable biological activities. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a positive allosteric modulator of the mGluR5. It binds to the same allosteric site as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of mGluR5. CDPPB enhances the activity of mGluR5, potentially offering therapeutic benefits in certain central nervous system disorders. []

Relevance: While structurally different from methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, CDPPB is included due to its activity as a positive allosteric modulator of mGluR5. This suggests a possible connection in terms of targeting similar biological pathways or receptors, even though their core structures differ. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a highly potent analog of CDPPB and a selective positive allosteric modulator of mGluR5. It potentiates mGluR5-mediated responses in midbrain neurons but does not affect mGluR1. []

Relevance: Similar to CDPPB, VU-29 is included due to its activity as a potent positive allosteric modulator of mGluR5, suggesting potential for investigating the target compound's activity on the same receptor. While their structures differ significantly, the shared target offers a potential point of comparison for biological activity. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate

Compound Description: This compound is a phthalimide derivative investigated as a potential drug candidate to treat sickle cell disease. It exhibited mutagenic potency in a Salmonella/microsome assay. []

Relevance: (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, differing in the side chain attached to the isoindoline nitrogen. This structural similarity suggests that methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate could also be evaluated for potential activity against sickle cell disease and assessed for mutagenic potential. []

(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate

Compound Description: Another phthalimide derivative investigated as a potential drug candidate for sickle cell disease, this compound showed a lower mutagenic potency than (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate in a Salmonella/microsome assay. []

Relevance: This compound is closely related to both (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate and methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, sharing the core isoindoline-1,3-dione structure. The variation in side chains between these compounds highlights the impact of structural modifications on biological activity, emphasizing the importance of exploring similar modifications in the target compound for potential activity against sickle cell disease. []

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative is also part of the series of compounds explored for treating sickle cell disease. It displayed moderate mutagenic potency in the Salmonella/microsome assay. []

Relevance: Like other phthalimide derivatives listed, 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. This highlights the diverse range of potential applications for compounds containing this core structure, including the target compound. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-hydroxy-benzenesulfonamide

Compound Description: This compound, another phthalimide derivative, is also within the series of compounds investigated for sickle cell disease. It exhibited the highest mutagenic potency among the tested phthalimide derivatives. []

Relevance: The presence of the isoindoline-1,3-dione moiety in this compound, in addition to its potential application in sickle cell disease treatment, further reinforces the structural and potential functional relationship with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate

Compound Description: This phthalimide derivative is part of the series investigated for sickle cell disease. It exhibited low mutagenic potency in the Salmonella/microsome assay. []

Relevance: Similar to other phthalimide derivatives, this compound shares the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate. The different substitutions and modifications highlight the possibility of fine-tuning the properties and biological activity of compounds containing the core structure. []

2-[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl nitrate

Compound Description: This phthalimide derivative is another member of the series investigated for sickle cell disease. It displayed low mutagenic potency in the Salmonella/microsome assay. []

Relevance: Sharing the core isoindoline-1,3-dione structure with methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate, this compound further strengthens the link between this core structure and its potential applications in treating sickle cell disease. The variations in their structures emphasize the potential for exploring different modifications to optimize desired biological activity. []

Properties

Product Name

methyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate

IUPAC Name

methyl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

Molecular Formula

C19H15N3O7

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C19H15N3O7/c1-29-19(26)11-5-7-12(8-6-11)20-15(23)9-10-21-17(24)13-3-2-4-14(22(27)28)16(13)18(21)25/h2-8H,9-10H2,1H3,(H,20,23)

InChI Key

WWPPOSNJZGXLIS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.